molecular formula C10H12N2O3 B14364334 N,N-dimethyl-2-(4-nitrophenyl)acetamide CAS No. 90405-67-7

N,N-dimethyl-2-(4-nitrophenyl)acetamide

Cat. No.: B14364334
CAS No.: 90405-67-7
M. Wt: 208.21 g/mol
InChI Key: UCQWVIYMRZFMBM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide is further substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2-(4-nitrophenyl)acetamide can be synthesized through several methods. One common method involves the acylation of 4-nitroaniline with acetic anhydride, followed by methylation using dimethyl sulfate or methyl iodide. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the methylation step .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, crystallization, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.

    N-(2,4-dimethylphenyl)acetamide: Similar structure but has different substitution patterns on the phenyl ring.

    4’-Methyl-2’-nitroacetanilide: Similar structure but with a methyl group on the phenyl ring .

Uniqueness

N,N-dimethyl-2-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

90405-67-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N,N-dimethyl-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3

InChI Key

UCQWVIYMRZFMBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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